Tixocortol 21-Pivalate-d9
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tixocortol 21-Pivalate-d9 is a synthetic corticosteroid derivative used primarily for research purposes. It is a deuterated form of Tixocortol 21-Pivalate, which is known for its anti-inflammatory properties. The compound is often utilized in studies involving corticosteroid mechanisms and interactions due to its stability and specific isotopic labeling .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tixocortol 21-Pivalate-d9 involves the incorporation of deuterium atoms into the parent compound, Tixocortol 21-Pivalate. The process typically starts with the preparation of the deuterated precursor, followed by a series of chemical reactions to introduce the pivalate group at the 21st position. The reaction conditions often involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic labeling of the final product. The use of advanced chromatographic techniques is common to separate and purify the desired compound .
Chemical Reactions Analysis
Types of Reactions
Tixocortol 21-Pivalate-d9 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The pivalate group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Conditions for substitution reactions often involve the use of strong acids or bases to facilitate the replacement of the pivalate group
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .
Scientific Research Applications
Tixocortol 21-Pivalate-d9 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study corticosteroid reactions and mechanisms.
Biology: Employed in studies involving corticosteroid interactions with biological molecules.
Medicine: Utilized in research on anti-inflammatory mechanisms and potential therapeutic applications.
Industry: Applied in the development of new corticosteroid-based drugs and formulations.
Mechanism of Action
The mechanism of action of Tixocortol 21-Pivalate-d9 is similar to other corticosteroids. It binds to corticosteroid receptors, leading to the inhibition of pro-inflammatory gene expression and the promotion of anti-inflammatory gene expression. The compound’s deuterated form provides enhanced stability and allows for more precise tracking in metabolic studies .
Comparison with Similar Compounds
Similar Compounds
Tixocortol 21-Pivalate: The non-deuterated form with similar anti-inflammatory properties.
Hydrocortisone: A naturally occurring corticosteroid with broader systemic effects.
Budesonide: Another corticosteroid used for its potent anti-inflammatory effects
Uniqueness
Tixocortol 21-Pivalate-d9 is unique due to its isotopic labeling, which provides advantages in research applications, such as enhanced stability and precise tracking in metabolic studies. This makes it a valuable tool for studying corticosteroid mechanisms and interactions .
Properties
Molecular Formula |
C26H38O5S |
---|---|
Molecular Weight |
471.7 g/mol |
IUPAC Name |
S-[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 3,3,3-trideuterio-2,2-bis(trideuteriomethyl)propanethioate |
InChI |
InChI=1S/C26H38O5S/c1-23(2,3)22(30)32-14-20(29)26(31)11-9-18-17-7-6-15-12-16(27)8-10-24(15,4)21(17)19(28)13-25(18,26)5/h12,17-19,21,28,31H,6-11,13-14H2,1-5H3/t17-,18-,19-,21+,24-,25-,26-/m0/s1/i1D3,2D3,3D3 |
InChI Key |
BISFDZNIUZIKJD-ODSQYUMMSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(C(=O)SCC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)O)C)O)(C([2H])([2H])[2H])C([2H])([2H])[2H] |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)CSC(=O)C(C)(C)C)O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.